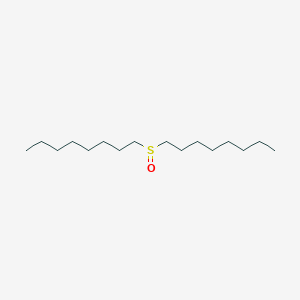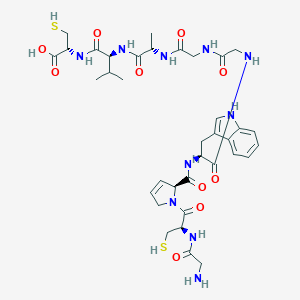![molecular formula C15H19NO2Se B156579 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid CAS No. 1919-98-8](/img/structure/B156579.png)
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid, also known as IEPA, is a novel organic compound that has attracted a lot of attention in the scientific community due to its potential therapeutic applications. IEPA belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways in the cell. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also decreases the levels of reactive oxygen species (ROS), which are harmful to cells. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has been shown to modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages.
実験室実験の利点と制限
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. It is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid. One area of research is the development of new derivatives of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential therapeutic applications of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid in different disease models, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is also a need for further studies on the mechanism of action of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid, which could lead to the development of new drugs that target similar pathways.
合成法
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid can be synthesized through a simple and efficient method using 5-bromopentanoic acid and 2-(1H-indol-3-yl)ethylselenol as starting materials. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide, at a temperature of 60-80°C. The yield of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid is typically around 60-70%, and the purity can be increased through recrystallization.
科学的研究の応用
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anticancer properties. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in the cancer cells. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of several diseases, including cardiovascular disease, neurodegenerative diseases, and autoimmune disorders.
特性
CAS番号 |
1919-98-8 |
|---|---|
製品名 |
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid |
分子式 |
C15H19NO2Se |
分子量 |
324.3 g/mol |
IUPAC名 |
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid |
InChI |
InChI=1S/C15H19NO2Se/c17-15(18)7-3-4-9-19-10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2,(H,17,18) |
InChIキー |
PWAHARVWPZVJTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCCC(=O)O |
同義語 |
5-[[2-(1H-Indol-3-yl)ethyl]seleno]valeric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



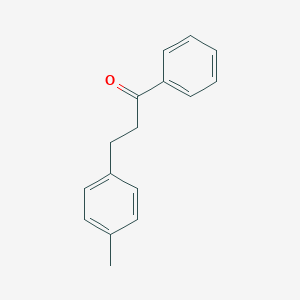
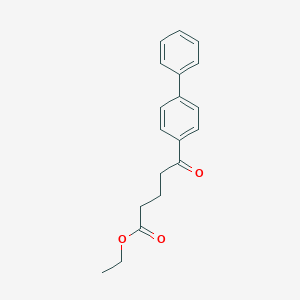
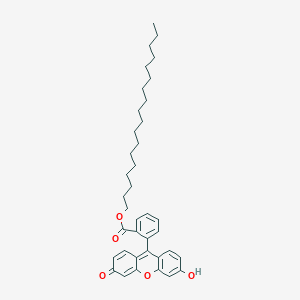
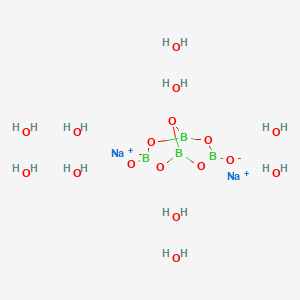
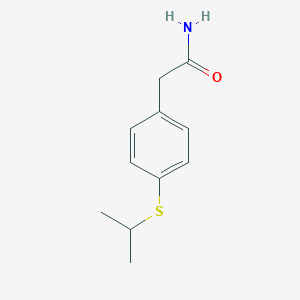
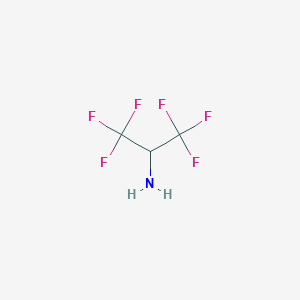
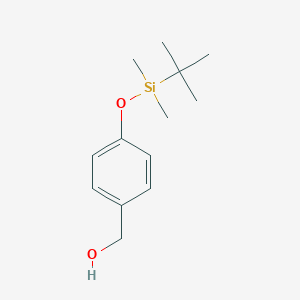
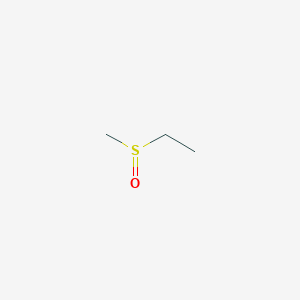
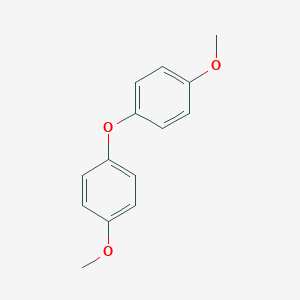

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
